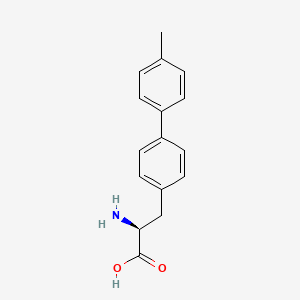

4-(4-Methylphenyl)-L-phenylalanine

説明

4-(4-Methylphenyl)-L-phenylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenylalanine backbone with a 4-methylphenyl group attached to the para position of the phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-L-phenylalanine typically involves the use of standard organic synthesis techniques. One common method is the Friedel-Crafts alkylation reaction, where a phenylalanine derivative is reacted with a 4-methylbenzyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another approach involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 4-methylphenyl is coupled with a halogenated phenylalanine derivative in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and precise control of reaction parameters to achieve consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

化学反応の分析

Types of Reactions

4-(4-Methylphenyl)-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, nitrating agents (e.g., nitric acid and sulfuric acid), and sulfonating agents (e.g., sulfur trioxide in sulfuric acid).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学的研究の応用

Protein Engineering

4-(4-Methylphenyl)-L-phenylalanine is extensively used in protein engineering to create modified proteins with enhanced stability and functionality. Its incorporation into peptide sequences allows researchers to study the effects of structural changes on protein activity and stability, which is crucial for developing biopharmaceuticals.

Drug Development

This compound serves as a building block for synthesizing novel therapeutic agents. It has shown potential in designing drugs targeting neurological disorders due to its ability to influence neurotransmitter pathways. For instance, its derivatives have been explored in the context of HIV treatment, where structure-activity relationships (SARs) have been established to enhance antiviral efficacy .

Research on Amino Acid Metabolism

Studies have utilized this compound to investigate metabolic pathways involving amino acids. This research is vital for understanding metabolic disorders such as phenylketonuria (PKU), where the metabolism of phenylalanine is impaired. Compounds like this can help stabilize mutant phenylalanine hydroxylase enzymes, potentially leading to new treatments for PKU .

Biochemical Studies

In biochemical research, this compound aids in exploring the structure-function relationships of proteins. It is employed in experiments that investigate enzyme mechanisms and catalysis, contributing to the development of more effective enzymes and biocatalysts .

Food Industry Applications

In the food industry, this compound can be utilized as a natural flavor enhancer. Its unique properties allow it to improve the flavor profile of various food products, making it attractive for manufacturers seeking natural alternatives to synthetic flavor enhancers .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Protein Engineering | Used for modifying proteins to enhance stability and functionality. |

| Drug Development | Serves as a building block for therapeutic agents targeting neurological disorders. |

| Amino Acid Metabolism | Investigates metabolic pathways and potential treatments for metabolic disorders like PKU. |

| Biochemical Studies | Explores structure-function relationships in proteins and enzyme mechanisms. |

| Food Industry | Acts as a natural flavor enhancer in food products. |

Case Study 1: Drug Development for Neurological Disorders

A study explored the synthesis of phenylalanine derivatives, including this compound, which were tested for their antiviral activity against HIV-1. The results indicated that specific substitutions on the phenylalanine scaffold significantly enhanced antiviral efficacy through improved interactions with viral proteins .

Case Study 2: Stabilization of Mutant Enzymes in PKU Treatment

Research conducted on compounds similar to this compound demonstrated their ability to stabilize mutant forms of phenylalanine hydroxylase (PAH). This stabilization allows for increased enzymatic activity, providing a novel approach for treating hyperphenylalaninemia (HPA) and PKU by facilitating better metabolism of phenylalanine .

作用機序

The mechanism of action of 4-(4-Methylphenyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a competitive inhibitor or substrate for enzymes involved in amino acid metabolism. It may also modulate signaling pathways by binding to receptors and altering their activity. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Phenylalanine: The parent compound, which lacks the 4-methylphenyl group.

Tyrosine: An amino acid with a hydroxyl group on the phenyl ring.

Tryptophan: An amino acid with an indole ring structure.

Uniqueness

4-(4-Methylphenyl)-L-phenylalanine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural modification can enhance the compound’s binding affinity to specific targets and alter its reactivity in chemical reactions. The compound’s unique features make it a valuable tool in research and industrial applications .

生物活性

4-(4-Methylphenyl)-L-phenylalanine, also known as Fmoc-4-(4-methylphenyl)-L-phenylalanine, is a derivative of phenylalanine characterized by the presence of a para-methyl substitution on the phenyl ring. This compound is primarily utilized in peptide synthesis due to its stability and the protective role of the Fmoc group. While the compound itself may not exhibit significant biological activity, its derivatives and peptides synthesized from it can demonstrate various biological functions, particularly in the context of antifungal activity and potential therapeutic applications.

- Molecular Formula : C19H21NO2

- Molecular Weight : Approximately 301.38 g/mol

Synthesis and Applications

Fmoc-4-(4-methylphenyl)-L-phenylalanine is commonly used as a building block in peptide synthesis. The Fmoc group can be removed under mild conditions, allowing for further reactions. This compound participates in standard reactions associated with amino acids, making it versatile in producing various peptide structures.

Antifungal Activity

Research has shown that derivatives and related compounds of phenylalanine exhibit antifungal properties. A study indicated that certain synthesized dipeptides containing phenylalanine derivatives demonstrated significant inhibitory effects against various fungal strains, including Aspergillus and Penicillium species. For instance:

| Compound | Fungal Strain | Concentration (mg/ml) | Inhibition Observed |

|---|---|---|---|

| (S)-α-methyl-phenylalanine | P. aurantiogriseum | 0.177 | High |

| Dipeptide with (S)-α-methyl-phenylalanine | P. aurantiogriseum | 0.232 | High |

| (S)-α-methyl-4-fluorophenylalanine | Ulocladium botrytis | 0.195 | Significant |

These findings suggest that while Fmoc-4-(4-methylphenyl)-L-phenylalanine itself may not be directly antifungal, its derivatives can exhibit substantial biological activity against pathogenic fungi when incorporated into peptide structures .

The mechanisms through which these compounds exert their antifungal effects may include:

- Membrane Disruption : Interference with fungal cell membranes.

- Inhibition of Cell Wall Synthesis : Disruption of essential cell wall components.

- Metabolic Interference : Inhibition of metabolic pathways critical for fungal survival.

Case Studies

A notable case study analyzed the antifungal activity of various phenylalanine derivatives against pathogenic fungi. The study included a range of concentrations to determine effective dosages for inhibition:

- Study Design : In vitro testing against a panel of pathogenic fungi.

- Results : Certain derivatives showed effective inhibition at lower concentrations than previously reported for standard antifungal agents.

The results highlighted the potential for developing new antifungal therapies based on modified phenylalanine derivatives, including those derived from this compound .

特性

IUPAC Name |

(2S)-2-amino-3-[4-(4-methylphenyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-2-6-13(7-3-11)14-8-4-12(5-9-14)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHWUXHTBOODPJ-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。